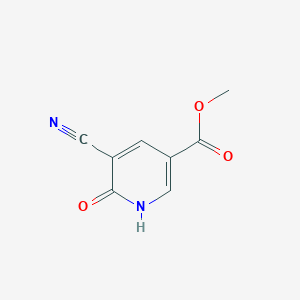
Benzyl 3-bromoazetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-bromoazetidine-1-carboxylate is a compound of interest in the field of synthetic organic chemistry due to its potential as a building block in the synthesis of various heterocyclic compounds. The compound features a bromoazetidine moiety, which is a four-membered nitrogen-containing ring, attached to a benzyl group. This structure is significant as it can serve as a precursor for the formation of more complex molecules, particularly in the realm of medicinal chemistry and drug development.
Synthesis Analysis
The synthesis of related azetidine derivatives has been explored in several studies. For instance, a short synthesis of alkyl 3-bromoazetidine-3-carboxylates was developed, which involved amination, bromination, and base-induced cyclization of alkyl 2-(bromomethyl)acrylates . This method demonstrates the potential for creating azetidine-based amino acid derivatives, which can be further transformed into various functionalized compounds. Additionally, the synthesis of benzazetidines via palladium-catalyzed intramolecular C–H amination of N-benzyl picolinamides has been reported, highlighting the importance of transition metal-catalyzed processes in the construction of such heterocycles .
Molecular Structure Analysis
The molecular structure of azetidine derivatives can be complex, with the possibility of various substituents influencing the overall shape and reactivity of the molecule. For example, the absolute configuration of a benzyl-substituted azetidine was determined through optical resolution and analysis of its hydrobromide salt, revealing a bent azetidine ring with a significant dihedral angle . This structural information is crucial for understanding the reactivity and potential interactions of the compound in subsequent chemical reactions.
Chemical Reactions Analysis
Azetidine derivatives can undergo a range of chemical reactions, often facilitated by their strained ring system and the presence of reactive functional groups. The Pd^0-catalyzed C(sp^3)-H arylation of related compounds can lead to benzazetidine intermediates that undergo electrocyclic reactions to form different products . Moreover, the reactivity of azetidine derivatives can be harnessed for the synthesis of complex molecules such as 1,4-benzodiazepine derivatives through tandem reactions involving N-alkylation, ring-opening, and cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl 3-bromoazetidine-1-carboxylate would be influenced by its functional groups and molecular structure. While specific data on this compound is not provided, related azetidine derivatives exhibit properties that make them suitable for use as intermediates in organic synthesis. For example, the presence of a bromine atom in the molecule can make it a good leaving group for nucleophilic substitution reactions, while the azetidine ring can impart a degree of rigidity to the molecule, potentially affecting its conformational stability and reactivity .
Aplicaciones Científicas De Investigación
Results and Outcomes
Methods of Application: It is involved in reactions such as nucleophilic substitution, where it reacts with various nucleophiles like potassium cyanide, sodium azide, and others to yield corresponding functionalized azetidines .
Results and Outcomes: The reactions have led to the synthesis of azetidine derivatives with a bromo-substituted carbon center, which is a useful moiety for further functionalization .
Methods of Application: The compound can be used to modify the structure of carboxylates, enhancing their properties for industrial applications .
Results and Outcomes: Such bio-based synthesis approaches could lead to more eco-friendly and sustainable production methods for carboxylates .
Methods of Application: Understanding the characteristics and regulations of carboxylate transporters can lead to the efficient export of target carboxylic acids through microbial membranes .
Results and Outcomes: Modifying these transporters could significantly increase the industrial biotechnological production of carboxylic acids .
Safety And Hazards
Benzyl 3-bromoazetidine-1-carboxylate is harmful by inhalation, in contact with skin, and if swallowed . It should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers .
Propiedades
IUPAC Name |
benzyl 3-bromoazetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-10-6-13(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBBMOROFINEHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585720 |
Source


|
| Record name | Benzyl 3-bromoazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-bromoazetidine-1-carboxylate | |
CAS RN |
939759-25-8 |
Source


|
| Record name | Phenylmethyl 3-bromo-1-azetidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939759-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 3-bromoazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B1340822.png)



![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1340861.png)








